2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide
Description
This compound features a pyridazinone core substituted with a 4-fluorophenyl group at the 3-position and an acetamide side chain linked to a pyridin-2-ylmethyl moiety. Its molecular formula is C₁₈H₁₆FN₃O₂, with a molecular weight of 325.34 g/mol.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-14-6-4-13(5-7-14)16-8-9-18(25)23(22-16)12-17(24)21-11-15-3-1-2-10-20-15/h1-10H,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHUTESWXIAAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with hydrazine to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield the pyridazinone core. The final step involves the alkylation of the pyridazinone with 2-chloromethylpyridine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazinone core or the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
a) N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide (6c)
- Structure : Differs in the acetamide substituent (antipyrine-derived group instead of pyridin-2-ylmethyl).
- Key Data: Yield: 63% (vs. synthesis yields of 42–79% for other pyridazinone-acetamides) . IR: C=O stretches at 1711, 1665, and 1642 cm⁻¹, indicating multiple carbonyl environments. Activity: Antipyrine hybrids often exhibit anti-inflammatory or analgesic properties.
b) N-(3-Ethylphenyl)-2-{3-[4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide
- Structure : Incorporates a sulfonamide-pyrrolidine group and ethylphenyl substituent.
- Key Data :
Substituent Variations on Pyridazinone Core
a) 2-{3-Methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetic acid (7a)
- Structure : Replaces fluorophenyl with methylthio-benzyl and lacks the pyridinylmethyl group.
- Key Data :
b) N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a)
Functional Group Impact on Bioactivity
Biological Activity
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the pyridazinone core and fluorinated phenyl group, suggest various mechanisms of action that may contribute to its therapeutic effects.
- Molecular Formula : C19H13FN4O2
- Molecular Weight : 380.4 g/mol
- CAS Number : 922994-01-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects through:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which could affect metabolic pathways relevant to disease processes.
- Receptor Modulation : It may modulate the activity of certain receptors involved in signaling pathways critical for cell proliferation and survival.
- Gene Expression Regulation : The compound could influence gene expression patterns associated with disease progression, particularly in cancer cells.
Biological Activity
Research indicates that 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide exhibits notable biological activities, including:
Antitumor Activity
Several studies have highlighted the compound's potential as an anticancer agent. For instance, it was tested against various cancer cell lines, demonstrating significant antiproliferative effects. The following table summarizes findings from key studies:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HepG2 (liver cancer) | 1.30 | Induction of apoptosis |
| MDA-MB-231 (breast) | 5.00 | Cell cycle arrest |
| A2780 (ovarian cancer) | 3.50 | Inhibition of HDAC activity |
The compound's mechanism involves inducing apoptosis and causing cell cycle arrest at the G2/M phase, leading to decreased viability in tumor cells .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression. Preliminary results indicate that it could selectively inhibit HDAC3 with an IC50 value comparable to established inhibitors like SAHA, suggesting its potential as a therapeutic agent in oncology .
Case Studies
- Study on HepG2 Cells : In a study involving HepG2 liver cancer cells, treatment with the compound resulted in a significant increase in apoptosis rates from 5.83% in untreated cells to 28.83% at higher concentrations (9 μM). This effect was further enhanced when combined with other chemotherapeutic agents such as camptothecin .
- Combination Therapy : Another study explored the synergistic effects of this compound when used alongside taxol and camptothecin, revealing improved antiproliferative activity compared to either agent alone, indicating its potential role in combination therapies for cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
